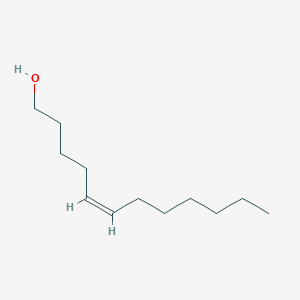

(Z)-Dodec-5-enol

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is the study of chemical compounds produced by living organisms. (Z)-dodec-5-enol is a prime example of a semiochemical, a chemical substance that carries a message for an organism. It has been identified as a naturally occurring product in several insect species. ontosight.aimedchemexpress.com

The biosynthesis of this compound in insects is a key area of research. Studies on the pine caterpillar moth, Dendrolimus punctatus, have shown that the compound is derived from common fatty acid precursors. usda.gov The process involves the chain elongation of palmitate to form stearoyl, which then undergoes Δ11-desaturation by specific enzymes, followed by reduction to produce this compound. usda.gov This biosynthetic pathway highlights how organisms modify basic metabolic building blocks to create highly specific signaling molecules. The synthesis of this compound for research and practical applications often employs methods like the Wittig reaction to create the specific Z-alkene structure, followed by the reduction of an ester to the final alcohol. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄O ontosight.ai |

| Molecular Weight | 184.32 g/mol ontosight.ai |

| CAS Number | 40642-38-4 chemeo.com |

| Appearance | Colorless Oil researchgate.net |

| Class | Alkenol ontosight.ai |

Significance in Chemical Ecology and Entomology Research

The primary significance of this compound lies in its role as an insect pheromone. Pheromones are crucial for communication between individuals of the same species, influencing behaviors such as mating and aggregation. ontosight.ai

This compound has been identified as a female sex pheromone component in several lepidopteran species, including the pine caterpillar moth (Dendrolimus punctatus) and the rice leaf folder (Plusia festucae). medchemexpress.commdpi.comresearchgate.net In D. punctatus, it is one of several compounds that constitute the female's sex pheromone blend. mdpi.comresearchgate.net Similarly, in Dendrolimus suffuscus, this compound is a key component of the pheromone gland extract and elicits a significant electroantennographic (EAG) response from male antennae, indicating its role as a powerful attractant. researchgate.net

Research has demonstrated that the specific blend and ratio of pheromone components are often critical for attracting a specific species. For instance, in field trapping experiments for D. suffuscus, a ternary blend of (Z,E)‐5,7‐dodecadienyl acetate (B1210297), (Z,E)‐5,7‐dodecadienal, and (Z)‐5‐dodecenol in a specific ratio was found to be most effective at capturing male moths. researchgate.net This specificity is a cornerstone of chemical ecology, illustrating how closely related species can maintain reproductive isolation through subtle differences in their chemical signals.

The potent attractive nature of this compound and its related compounds makes them valuable tools in entomology for integrated pest management programs. Synthetic versions of the pheromone are used in traps to monitor populations of pest insects like the pine caterpillar, providing crucial data for control efforts. usda.govmdpi.com

Table 2: Selected Insect Species Utilizing this compound

| Species Name | Common Name | Family | Role of Compound |

|---|---|---|---|

| Dendrolimus punctatus | Pine Caterpillar Moth | Lasiocampidae | Sex Pheromone Component usda.govmdpi.com |

| Plusia festucae | Rice Leaf Folder | Noctuidae | Female Sex Pheromone medchemexpress.com |

| Dendrolimus suffuscus | Pine Caterpillar Moth | Lasiocampidae | Sex Pheromone Component researchgate.net |

| Malacosoma neustrium | Lackey Moth | Lasiocampidae | Trace Pheromone Gland Component researchgate.net |

Overview of Current Research Trajectories

Current academic research on this compound is advancing on several fronts, from fundamental biochemistry to applied pest management.

Biosynthetic Pathway Elucidation: A major research thrust is the detailed investigation of the biosynthetic pathways that produce this compound and related pheromones. Scientists are identifying and characterizing the specific enzymes, such as desaturases and reductases, involved in the process. usda.govharvard.edu For example, studies have cloned and functionally expressed the desaturase enzymes from D. punctatus to confirm their role in creating the necessary double bonds in the fatty acid precursors. harvard.edu This molecular-level understanding provides insights into the evolution of pheromone communication. usda.gov

Advanced Synthetic Chemistry: Organic chemists continue to develop more efficient and stereoselective methods for synthesizing this compound and other pheromones. researchgate.net The goal is to create high-purity compounds that can be produced economically for use in large-scale field applications, such as mating disruption for pest control. mdpi.comservice.gov.uk

Behavioral and Electrophysiological Studies: Researchers are conducting detailed studies to understand how this compound, both alone and in blends, affects insect behavior. This includes electroantennography (EAG) to measure the response of insect antennae to the compound and wind tunnel or field experiments to observe the resulting behavioral changes. researchgate.netresearchgate.net These studies help to decipher the complex language of insect chemical communication.

Pest Management Applications: A significant portion of research is focused on optimizing the use of this compound in pest management. This involves refining the composition of pheromone lures, determining the optimal dosage for traps, and developing strategies for mating disruption to control destructive pests in forestry and agriculture. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(Z)-dodec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJWLIMIKGBSSN-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315744 | |

| Record name | (5Z)-5-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40642-38-4 | |

| Record name | (5Z)-5-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40642-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Dodec-5-enol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-5-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-5-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Significance and Ecological Functions

Role as an Insect Pheromone Component

(Z)-Dodec-5-enol is a well-documented component of sex pheromones in several insect species, primarily within the order Lepidoptera. Pheromones are chemical substances released by an organism that elicit a specific response in another individual of the same species. In the context of this compound, its primary function is to mediate sexual communication, ensuring successful mating and reproduction.

Species-Specific Identification of Pheromonal Blends

The specificity of chemical communication in insects is often achieved through unique blends of several compounds, rather than a single chemical. This compound is typically a component of such a blend, and its activity is highly dependent on the presence and ratio of other chemicals. This species-specific blend ensures that only individuals of the same species are attracted, preventing hybridization and ensuring reproductive isolation.

Two notable examples of insect species that utilize this compound in their pheromone blends are the European goat moth (Cossus cossus) and the rice looper (Plusia festucae).

In the case of the European goat moth (Cossus cossus) , female moths release a complex pheromone blend to attract males. This compound is a minor but significant component of this blend. The primary component is (Z)-5-dodecenyl acetate (B1210297), which constitutes the majority of the pheromone. The presence of this compound, along with other compounds such as decyl acetate, dodecyl acetate, (Z)-5-tetradecenyl acetate, tetradecyl acetate, and hexadecyl acetate, creates a unique chemical signature that is highly attractive to male Cossus cossus moths. nih.gov

For the rice looper (Plusia festucae) , a pest of rice crops, the female sex pheromone is also a multi-component blend. The main component is (Z)-5-dodecenyl acetate. This compound is present in a specific ratio along with (Z)-7-tetradecenyl acetate and (Z)-7-tetradecen-1-ol. Field studies have demonstrated that a synthetic blend of these components is highly effective in attracting male rice looper moths, highlighting the importance of the precise ratio of each chemical for optimal activity.

| Species | Common Name | Pheromone Component | Relative Amount (%) |

|---|---|---|---|

| Cossus cossus | European goat moth | (Z)-5-dodecenyl acetate | 66 |

| Cossus cossus | European goat moth | (Z)-5-tetradecenyl acetate | 14 |

| Cossus cossus | European goat moth | dodecyl acetate | 12 |

| Cossus cossus | European goat moth | tetradecyl acetate | 4 |

| Cossus cossus | European goat moth | decyl acetate | 1.5 |

| Cossus cossus | European goat moth | hexadecyl acetate | 1.5 |

| Cossus cossus | European goat moth | This compound | 1 |

| Plusia festucae | Rice looper | (Z)-5-dodecenyl acetate | 100 (relative ratio) |

| Plusia festucae | Rice looper | (Z)-7-tetradecenyl acetate | 15 (relative ratio) |

| Plusia festucae | Rice looper | This compound | 6 (relative ratio) |

| Plusia festucae | Rice looper | (Z)-7-tetradecen-1-ol | 1 (relative ratio) |

Contribution to Intraspecific Chemical Communication

Intraspecific chemical communication is vital for the survival and propagation of a species. This compound, as a component of a pheromone blend, contributes to the clarity and specificity of the chemical message being transmitted between individuals of the same species. The olfactory system of the receiving insect is finely tuned to detect the specific ratio of components in the pheromone blend.

Similarly, for Plusia festucae, the specific blend of four components, including this compound, is crucial for eliciting a full behavioral response in males. The absence or alteration of the ratio of any of these components can significantly reduce the attractiveness of the pheromone source. This demonstrates that this compound is not merely an additive but an integral part of the chemical message that signifies the presence of a conspecific, receptive female.

Influence on Mate Attraction and Reproductive Behavior

The ultimate function of a sex pheromone is to facilitate mating. The blend containing this compound initiates a cascade of behaviors in the male insect, beginning with upwind flight towards the pheromone source. As the male gets closer, the increasing concentration of the pheromone guides its flight and landing.

For Plusia festucae, a mixture of synthetic (Z)-5-dodecenyl acetate, this compound, and (Z)-7-tetradecenyl acetate in their natural ratio was found to be more attractive to males in the field than virgin females, demonstrating the powerful influence of this chemical blend on reproductive behavior. The precise combination of these compounds is essential for triggering the innate upwind flight and subsequent mating attempts by the male moths.

Involvement in Cuticular Hydrocarbon Profiles

Cuticular hydrocarbons (CHCs) are a layer of waxy lipids on the surface of an insect's exoskeleton that primarily function to prevent water loss. In addition to this vital physiological role, CHCs can also serve as chemical signals in close-range communication, such as species and sex recognition, and can play a role in social interactions.

Despite the known presence of a wide variety of lipids, including fatty alcohols, in the cuticular layer of insects, there is currently no specific scientific literature available that identifies this compound as a component of the cuticular hydrocarbon profile of any insect species. Research on insect cuticular lipids has identified numerous long-chain alkanes, alkenes, and methyl-branched hydrocarbons, as well as other lipid classes, but this compound has not been reported among them. Therefore, its role in this aspect of insect chemical ecology remains unknown.

Broader Ecological Interactions and Functional Roles

The ecological role of insect pheromones can sometimes extend beyond simple mate attraction. For instance, in some cases, pheromone components can be detected by predators or parasitoids, who use them as kairomones to locate their hosts. A kairomone is a chemical substance emitted by one organism that is detected by another of a different species and benefits the recipient.

However, there is no specific research to date that documents this compound acting as a kairomone for predators or parasitoids of the species that produce it. Similarly, its potential role as an allomone (a chemical that benefits the emitter by modifying the behavior of the receiver of a different species) or its involvement in mediating interactions with host plants has not been established. The current body of scientific knowledge is limited to its function as an intraspecific sex pheromone component. Further research is needed to explore the possibility of broader ecological roles for this compound.

Biosynthetic Pathways and Regulation

Enzymatic Mechanisms of (Z)-Dodec-5-enol Biogenesis

The biogenesis of this compound is catalyzed by a coordinated sequence of enzymes that belong to well-known families involved in fatty acid metabolism. The primary classes of enzymes implicated are desaturases, those involved in β-oxidation for chain-shortening, and fatty acid reductases (FARs). researchgate.netharvard.edu

Fatty-Acyl-CoA Desaturases (FADs): These enzymes are critical for introducing double bonds at specific positions within a fatty acid chain. harvard.edu In the biosynthesis of this compound in Dendrolimus punctatus, a key step is the Δ11-desaturation of stearic acid (a C18 saturated fatty acid). researchgate.net Functional expression studies have identified specific desaturases, such as Dpu-Δ11(2)-LPAE, that perform this initial desaturation to produce (Z)-11-octadecenoic acyl. researchgate.netnih.gov These enzymes are pivotal in determining the position and stereochemistry of the double bond in the final pheromone component. d-nb.info

β-Oxidation Enzymes: Following desaturation, the resulting C18 unsaturated fatty acyl is shortened. This occurs via cycles of β-oxidation, a process that sequentially removes two-carbon units from the fatty acid chain. nih.govresearchgate.net In the case of (Z)-11-octadecenoic acyl, three cycles of β-oxidation are required to shorten the chain to the C12 length, yielding (Z)-5-dodecenoic acyl, the direct precursor to the final alcohol. nih.gov

Fatty Acid Reductases (FARs): The final step in the biogenesis is the reduction of the carboxyl group of the fatty acyl precursor. researchgate.net FARs convert fatty-acyl-CoAs into their corresponding fatty alcohols. oup.com In this pathway, a FAR acts on (Z)-5-dodecenoic acyl to produce this compound. nih.govresearchgate.net

| Enzyme Class | Specific Enzyme Example | Function in this compound Biosynthesis | Organism Studied |

| Fatty-Acyl-CoA Desaturase | Dpu-Δ11(2)-LPAE | Catalyzes the Δ11-desaturation of stearic acid to form (Z)-11-octadecenoic acyl. researchgate.netnih.gov | Dendrolimus punctatus |

| β-Oxidation Enzymes | (Not specified) | Perform three cycles of chain shortening on (Z)-11-octadecenoic acyl. nih.gov | Dendrolimus punctatus |

| Fatty Acid Reductase (FAR) | (Not specified) | Reduces the (Z)-5-dodecenoic acyl precursor to the final product, this compound. nih.govresearchgate.net | Dendrolimus punctatus |

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of this compound originates from common saturated fatty acids. Studies using deuterium-labeled compounds have traced the pathway, identifying palmitate (C16) and stearate (B1226849) (C18) as primary precursors. nih.gov In the pheromone gland of the pine caterpillar moth, palmitate can be elongated to stearate, which then enters the main biosynthetic pathway involving desaturation and chain shortening. nih.gov The most direct precursor is (Z)-5-dodecenoic acid, which is subsequently reduced to form the final alcohol. nih.govcaymanchem.com

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govrsc.org By using stable isotope tracers (like ¹³C-labeled glucose or fatty acids), MFA can track the flow of atoms through metabolic pathways and provide a quantitative understanding of cellular metabolism. nih.govmdpi.com

While no specific MFA studies focusing solely on this compound were identified, this methodology could be applied to:

Quantify the rate of conversion from primary precursors like palmitate and stearate.

Determine the efficiency of the Δ11-desaturase and the subsequent chain-shortening steps.

Elucidate the partitioning of fatty acid precursors between pheromone production and other cellular metabolic needs.

Identify potential bottleneck steps in the pathway, which could be targets for metabolic engineering. mdpi.com

The process involves creating a stoichiometric model of the known biosynthetic reactions, performing experiments with isotopic tracers, measuring the isotopic labeling patterns in key metabolites (like the fatty acid intermediates and the final alcohol), and using computational algorithms to estimate the intracellular fluxes that best explain the observed labeling patterns. mdpi.complos.org

Genetic and Transcriptomic Regulation of Biosynthesis

The production of this compound is tightly regulated at the genetic level. The enzymes responsible for its biosynthesis are encoded by specific genes whose expression is often restricted to particular tissues, such as the female pheromone gland in moths, and specific developmental stages. biorxiv.org

Research has employed homology-based PCR screening and transcriptomic analysis of pheromone glands to identify and clone the cDNAs encoding the key enzymes, particularly the desaturases. researchgate.netnih.gov In Dendrolimus punctatus, several cDNAs related to moth desaturases were isolated from the pheromone gland. researchgate.net Functional characterization, typically by expressing these genes in heterologous systems like yeast, confirmed their role in producing the specific unsaturated fatty acyls required for pheromone synthesis. researchgate.netnih.gov This approach has been crucial in linking specific genes, such as the one encoding the Dpu-Δ11(2)-LPAE desaturase, directly to the production of the (Z)-11-octadecenoic acyl intermediate. researchgate.net The regulated expression of this suite of genes ensures that the pheromone is produced at the correct time and in the correct location for its biological function.

Comparative Biosynthetic Strategies Across Organisms

While the general enzymatic steps (desaturation, chain shortening, reduction) are conserved, the specific strategies and enzymes used can vary between organisms. Different insect lineages have evolved distinct solutions to produce similar pheromone components. This evolutionary diversification is evident in the fatty acid desaturase gene family, which serves as a reservoir for generating novel enzyme functions. d-nb.infobiorxiv.org

For instance, studies on various moths have revealed a diversity of desaturases (e.g., Δ5, Δ9, Δ11) that can be recruited for pheromone biosynthesis. researchgate.net The biosynthesis of conjugated diene pheromones in Dendrolimus punctatus involves two different desaturases and multiple chain-shortening steps, highlighting the complexity and modularity of these pathways. researchgate.netuliege.be Some desaturases can even introduce double bonds with either cis (Z) or trans (E) geometry. biorxiv.org This enzymatic flexibility allows for the evolution of species-specific pheromone blends from a common pool of fatty acid metabolism genes.

Metabolic Interconversion and Degradation Pathways

The biosynthesis and breakdown of this compound are intrinsically linked to the broader network of fatty acid metabolism within the cell.

The entire biosynthetic pathway of this compound is an extension of unsaturated fatty acid metabolism. The precursors are standard fatty acids, and the enzymes (desaturases, β-oxidation machinery) are part of the cell's general metabolic toolkit. nih.govresearchgate.net The immediate precursor, (Z)-5-dodecenoic acid, is a medium-chain monounsaturated fatty acid. hmdb.ca Intermediates of unsaturated fatty acid metabolism, including those with a cis-5 double bond, have been studied in various biological contexts. chemsrc.com For example, elevated levels of 5(Z)-dodecenoic acid in plasma are associated with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a human genetic disorder affecting fatty acid oxidation. caymanchem.com This demonstrates that the intermediates of this specialized biosynthetic pathway are recognized by and can interact with the primary metabolic networks of the organism.

The final conversion of the (Z)-5-dodecenoic acyl precursor to this compound is a critical reduction step. nih.gov Fatty acid metabolism in eukaryotes is compartmentalized, with different stages occurring in the mitochondria, peroxisomes, and the cytoplasm. β-oxidation, for instance, occurs in both mitochondria and peroxisomes. Studies on the metabolism of cis-5 unsaturated fatty acids in rat liver mitochondria have been conducted to assess the operation of reduction pathways in that specific cellular compartment. chemsrc.com In insects, the reduction of fatty acyl precursors to alcohols for pheromone synthesis is catalyzed by fatty acid reductases (FARs). researchgate.net While the precise subcellular location of this final reduction step in insect pheromone glands is not definitively established in the reviewed literature, it is a key enzymatic function that finalizes the synthesis of the active pheromone molecule.

Stereoselective Chemical Synthesis and Analog Design

Methodologies for (Z)-Dodec-5-enol Synthesis

Several synthetic strategies have been developed to produce this compound, ranging from classical organometallic reactions to more advanced catalytic methods. The choice of methodology often depends on factors like required purity, scale, and cost-efficiency.

A primary and well-established method for creating the (Z)-alkene geometry is through the partial hydrogenation of an alkyne precursor, specifically dodec-5-yn-1-ol. This is typically achieved using a poisoned catalyst that allows for the addition of one equivalent of hydrogen across the triple bond, selectively forming the cis- (or Z-) double bond without reducing it further to a single bond. ontosight.ai

The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with a catalytic poison like quinoline (B57606) or lead acetate (B1210297), is a classic choice for this transformation. mdpi.com The poison deactivates the catalyst just enough to prevent over-reduction to the corresponding alkane. Another effective catalyst for this purpose is P-2 Nickel, a form of nickel boride, which also facilitates the syn-addition of hydrogen to the alkyne, yielding the (Z)-alkenol.

Table 1: Catalysts for Selective Alkyne Reduction

| Catalyst | Precursor | Key Features | Typical Outcome |

|---|---|---|---|

| Lindlar Catalyst (Pd/CaCO₃, poison) | Dodec-5-yn-1-ol | High selectivity for Z-alkene formation. | High yield of this compound. |

| P-2 Nickel (Ni₂B) | Dodec-5-yn-1-ol | Alternative to palladium-based catalysts. | Good Z-selectivity. |

The synthesis of this compound can also be accomplished through the hydrolysis of corresponding alkyl halides or other derivatives like acetates. ontosight.ai This step is often the final stage in a multi-step synthesis. For instance, a common route involves creating the carbon skeleton and the (Z)-double bond first, with the alcohol functionality protected as an ester (e.g., (Z)-dodec-5-en-1-yl acetate). Subsequent hydrolysis, typically under basic conditions (saponification), cleaves the ester group to reveal the primary alcohol.

In one synthetic approach, ethyl (Z)-dodec-5-enoate is first produced via a Wittig reaction. mdpi.comresearchgate.net This ester intermediate is then reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.comresearchgate.net

Modern organic synthesis offers more sophisticated methods for achieving high stereocontrol.

The Wittig Reaction : This Nobel Prize-winning reaction is a cornerstone for alkene synthesis and is particularly effective for generating (Z)-alkenes. libretexts.orglumenlearning.com The reaction involves an aldehyde (n-heptanal) and a phosphonium (B103445) ylide. mdpi.comresearchgate.net For (Z)-alkene synthesis, non-stabilized ylides are typically employed, as they react to form an oxaphosphetane intermediate that preferentially collapses to the (Z)-product and triphenylphosphine (B44618) oxide. organic-chemistry.org The strong covalent phosphorus-oxygen bond formed provides the thermodynamic driving force for the reaction. lumenlearning.com By carefully selecting the ylide and reaction conditions, high Z-selectivity can be achieved. wikipedia.org

Olefin Metathesis : Cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes have emerged as powerful tools for stereoselective alkene synthesis. nih.gov A Z-selective cross-metathesis could, in principle, couple two smaller olefin fragments to construct the this compound backbone directly. This method offers the advantage of building the molecule from readily available starting materials and is often more atom-economical than classical routes. nih.gov

Iron-Catalyzed Cross-Coupling : These reactions provide an economical and environmentally friendly alternative to palladium or nickel catalysts for forming carbon-carbon bonds. chemistryviews.orgnih.gov An iron-catalyzed cross-coupling reaction can be used to connect an alkyl Grignard reagent with a vinyl electrophile, such as an enol tosylate, to form the desired alkene with high stereoretention. nih.govthieme-connect.com

Design and Synthesis of Bioactive Analogs and Derivatives

To understand the structure-activity relationship and to find potentially more potent or stable mimics, various analogs and derivatives of this compound are synthesized. These modifications can involve changing the chain length, the position or geometry of the double bond, or altering the terminal functional group.

For example, the corresponding acetate ester, (Z)-dodec-5-en-1-yl acetate, is itself a known pheromone component for the pine caterpillar and is readily synthesized from the alcohol by direct acetylation. mdpi.comresearchgate.net Other derivatives might include the corresponding aldehyde, (Z)-dodec-5-enal, or carboxylic acid. Lactone analogs, such as (R,Z)-dodec-5-en-4-olide (buibuilactone), are known pheromones for several scarab beetles and share structural similarities. researchgate.netrsc.org The synthesis of these analogs often employs the same key reactions (e.g., Wittig, alkyne reduction) but with different starting materials to achieve the desired structural variation.

Strategies for Enantiomeric Purity and Isomeric Control

While this compound is an achiral molecule and thus has no enantiomers, achieving high isomeric purity is paramount. The presence of the (E)-isomer can significantly reduce or even inhibit the biological activity of the (Z)-pheromone.

Key strategies for ensuring high isomeric purity include:

Stereoselective Reactions : The choice of synthesis method is the primary determinant of isomeric purity. The Wittig reaction with non-stabilized ylides under salt-free conditions, or the Lindlar hydrogenation of alkynes, are inherently Z-selective. organic-chemistry.orgnih.gov

Catalyst Optimization : In catalytic reactions like hydrogenation or metathesis, the choice of catalyst and its ligands is crucial. For instance, in Lindlar hydrogenation, the amount and type of "poison" used can be fine-tuned to maximize Z-selectivity and prevent over-reduction.

Purification Techniques : After synthesis, the crude product is almost always a mixture of isomers. Precise purification is necessary to isolate the desired (Z)-isomer. Techniques like fractional distillation can be effective for separating isomers with different boiling points. For more challenging separations, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to achieve high isomeric purity (>95%).

Scalable Production Methods for Research and Applied Uses

For practical applications such as pest management, this compound must be produced on a large scale in a cost-effective and environmentally friendly manner. chemistryviews.orgresearchgate.net

| Biocatalysis/Fermentation | Engineered yeast cell factories (e.g., Yarrowia lipolytica) offer a sustainable route, starting from simple feedstocks. researchgate.net | Titers (product concentration) can be low, and downstream processing to isolate the pure product can be complex. |

Industrial synthesis often prioritizes routes that use cheap starting materials and minimize complex steps or hazardous reagents. Iron-catalyzed couplings and improved metathesis catalysts are becoming increasingly attractive for large-scale applications due to their efficiency and improved environmental profile. nih.gov Furthermore, solid-phase synthesis techniques, where molecules are built on a solid support, are being explored to streamline production and simplify purification for pheromones. pharmiweb.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of (Z)-dodec-5-enol, enabling its separation from other volatile and non-volatile compounds present in the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for the identification of volatile insect compounds like this compound. usda.govresearchgate.net In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. researchgate.net

The retention time of this compound on a specific GC column, such as a DB-5, and its characteristic mass spectrum allow for its unambiguous identification. vibgyorpublishers.org For instance, in an analysis of termite extracts, the dodecenol peak was observed at a retention time of approximately 13.05 minutes. vibgyorpublishers.org The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight (184.3 g/mol ) and a pattern of fragment ions resulting from the cleavage of the molecule. nih.govijert.org Derivatization techniques, such as the formation of trimethylsilyl (B98337) (TMS) ethers, can be employed to enhance the volatility and improve the chromatographic properties of long-chain alcohols like this compound, leading to more accurate identification. nih.govnih.govcapes.gov.br

High-Performance Liquid Chromatography (HPLC) Approaches

High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of this compound, particularly for less volatile derivatives or when derivatization is desirable for detection purposes. tandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating pheromonal compounds. tandfonline.comnih.govresearchgate.net In this technique, compounds are separated based on their hydrophobicity.

For compounds like this compound that lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. sciepub.comresearchgate.net For example, dansyl hydrazine (B178648) can react with the hydroxyl group (after oxidation to an aldehyde) to form a highly fluorescent derivative, significantly lowering the detection limits. sciepub.comresearchgate.net The retention time of the derivatized this compound on a C18 column, for instance, can be used for its identification and quantification. sciepub.comresearchgate.net HPLC methods can be developed to separate isomers and compounds of varying chain lengths and degrees of unsaturation. tandfonline.com

Spectroscopic Characterization in Complex Biological Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound. oxinst.commagritek.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. ajgreenchem.comrsc.orgchemicalbook.comlibretexts.org This allows for the confirmation of the double bond's position and its (Z)-configuration, which is crucial for its biological activity. For instance, the chemical shifts and coupling constants of the vinylic protons in the ¹H NMR spectrum are characteristic of the cis-geometry. While direct NMR analysis of this compound in complex biological samples can be challenging due to low concentrations and matrix interference, it is an invaluable tool for verifying the structure of synthesized standards and isolated compounds.

Quantitative Analysis in Environmental and Organismal Matrices

Accurate quantification of this compound in various matrices is essential for ecological studies and for monitoring the efficacy of pest control applications. mdpi.com

Environmental Samples: The concentration of airborne pheromones in environments such as vineyards can be quantified using high-volume air samplers with adsorbent materials to trap the compounds, followed by solvent elution and analysis by GC-MS/MS. mdpi.com This allows for the determination of pheromone concentrations in the air, which can be in the range of nanograms per cubic meter. mdpi.com The adsorption and subsequent release of pheromones by foliage can also be studied, revealing the role of the canopy as a secondary emission source. mdpi.com

Organismal Samples: To quantify this compound in insects, solvent extraction of whole bodies or specific glands is a common method. usda.govvibgyorpublishers.orgucdavis.eduvibgyorpublishers.org The resulting extract is then concentrated and analyzed by GC-MS. vibgyorpublishers.orgucdavis.edu The use of an internal standard, a known amount of a compound with similar chemical properties but distinguishable by the detector (e.g., a deuterated analog), is crucial for accurate quantification. This method corrects for losses during sample preparation and analysis.

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is critical for the successful analysis of trace amounts of this compound, as it serves to isolate the analyte from interfering matrix components and to concentrate it to detectable levels. usda.govresearchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free, rapid, and sensitive technique widely used for sampling volatile and semi-volatile organic compounds from air, water, and the headspace of solid or liquid samples. researchgate.netresearchgate.netresearchgate.netplos.org A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample, and the analytes partition onto the fiber. researchgate.net The fiber is then directly inserted into the injector of a GC for thermal desorption and analysis. researchgate.net Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), can be optimized for the specific analytes of interest. researchgate.net Headspace SPME (HS-SPME) is particularly useful for analyzing volatiles released by living insects without harming them. usda.govresearchgate.net A freeze-thaw pretreatment of insect samples before HS-SPME has been shown to improve the detection of volatiles. usda.gov

Liquid-Liquid Extraction (LLE): This classical technique involves partitioning the analyte between two immiscible liquid phases, typically an organic solvent and an aqueous sample. For the extraction of long-chain alcohols like this compound from biological tissues, a mixture of hexane (B92381) and methanol (B129727) can be effective. researchgate.net

Solid-Phase Extraction (SPE): SPE uses a solid adsorbent packed in a cartridge to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a strong solvent. This technique is useful for cleaning up complex extracts before chromatographic analysis.

Mechanisms of Action and Receptor Interactions

Olfactory Receptor Neuron (ORN) Activation by (Z)-Dodec-5-enol

The perception of this compound begins with its interaction with specialized Olfactory Receptor Neurons (ORNs) located within hair-like structures called sensilla on the insect's antennae. Electrophysiological techniques, such as single-sensillum recording (SSR), have been instrumental in characterizing the responses of these neurons.

In many moth species, specific ORNs are finely tuned to detect individual components of a pheromone blend. For instance, studies on the cabbage looper, Trichoplusia ni, have identified distinct classes of sensilla, with some housing ORNs that respond selectively to the major pheromone component, (Z)-7-dodecenyl acetate (B1210297), and companion neurons that respond to the alcohol analog, (Z)-7-dodecen-1-ol. lsu.eduresearchgate.net Similarly, this compound, also known as Z5-12:OH, has been identified as a pheromone component in species like the pine-tree lappet moth, Dendrolimus pini, and the rice looper, Plusia festucae. sakura.ne.jpmdpi.com

The activation of an ORN by a pheromone molecule like this compound results in the generation of action potentials, or "spikes." The binding of the molecule to its receptor on the neuron's dendritic membrane causes a rapid depolarization, known as a receptor potential. mpg.de If this potential exceeds a certain threshold, it triggers a volley of action potentials that travel down the neuron's axon to the antennal lobe of the insect's brain for processing. nih.gov The frequency of these spikes typically correlates with the concentration of the odorant, providing the insect with information about the proximity of the source.

Research on the alfalfa looper, Autographa falcifera, which utilizes related C12 compounds, has demonstrated the specificity of these neurons. Single sensillum recordings revealed distinct neuron types, some responding specifically to (Z)-7-dodecen-1-ol acetate and others to (Z)-5-dodecen-1-ol acetate, showcasing the system's ability to discriminate between closely related molecules. usda.gov The response of these neurons is highly sensitive, with some capable of detecting pheromone concentrations as low as 1 x 10⁻¹⁸ M. usda.gov This exquisite sensitivity is critical for detecting faint pheromone plumes over long distances.

| Insect Species | Compound | Neuron / Sensillum Type | Observed Response / Finding | Reference |

|---|---|---|---|---|

| Dendrolimus punctatus | (Z)-5-dodecen-1-ol (Z5-12:OH) | Antennal ORNs | Identified as a minor component of the sex pheromone blend that increases trap efficacy. | nih.govfrontiersin.org |

| Plusia festucae (Rice Looper) | (Z)-5-dodecen-1-ol (Z5-12:OH) | Antennal ORNs | Identified as a minor component (Component II) of the female sex pheromone. | sakura.ne.jpmedchemexpress.com |

| Dendrolimus pini (Pine-tree Lappet Moth) | (Z)-5-dodecen-1-ol (Z5-12:OH) | Antennal ORNs | Identified as a newly discovered component of the female-emitted sex pheromone. | mdpi.com |

| Autographa falcifera (Alfalfa Looper) | (Z)-5-dodecen-1-ol acetate (Z5-12:OAc) | Specific sensillum type | A dedicated neuron responds to Z5-12:OAc with a spontaneous activity of 0.9 ± 0.6 spikes/s. | usda.gov |

Ligand-Receptor Binding Kinetics and Specificity Studies

The interaction between a pheromone molecule and its olfactory receptor is governed by the principles of ligand-receptor binding kinetics. This process involves the reversible formation of a ligand-receptor complex, quantified by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The ratio of these rates determines the binding affinity (dissociation constant, Kₔ = kₒff/kₒₙ), which is a measure of the stability of the complex. A lower Kₔ value indicates a higher binding affinity. nih.gov

While specific kinetic data for the interaction of this compound with its cognate receptor are not extensively documented in publicly available literature, studies on related systems provide significant insights. Pheromone recognition in insects is often a two-step process involving Odorant-Binding Proteins (OBPs) and the Olfactory Receptors (ORs) themselves. OBPs are soluble proteins found at high concentrations in the sensillar lymph that surrounds the ORN dendrites. They are thought to solubilize the hydrophobic pheromone molecules and transport them to the receptors. annualreviews.org

Specificity is a hallmark of pheromone detection. This specificity can arise from both the OBP and the OR. For example, competitive binding assays with OBPs from the sweet potato weevil, Cylas formicarius, demonstrated that different OBPs have distinct binding affinities for the sex pheromone versus other host-plant volatiles. researchgate.net This differential binding helps to filter and present the relevant chemical cues to the receptors. Studies on the pheromone-binding protein from the silk moth Antheraea polyphemus revealed a dissociation constant of approximately 6 x 10⁻⁸ M for its interaction with the main pheromone component, indicating a high-affinity binding that is characteristic of such systems. annualreviews.org

The ultimate specificity is determined by the OR. These receptor proteins are highly selective, often discriminating between stereoisomers or compounds differing by only a single double bond position. This ensures that the insect responds appropriately to the precise blend of compounds released by a conspecific mate, a mechanism crucial for reproductive isolation. lsu.edu

| Ligand | Ligand Type | Dissociation Constant (Kᵢ, μM) | Reference |

|---|---|---|---|

| (Z)-3-dodecen-1-yl (E)-2-butenoate | Sex Pheromone | 4.53 | researchgate.net |

| β-ionone | Host Plant Volatile | 10.02 | researchgate.net |

| Butyl acetate | Host Plant Volatile | 15.21 | researchgate.net |

| cis-3-Hexen-1-ol | Host Plant Volatile | 17.15 | researchgate.net |

| 2-Hexanone | Host Plant Volatile | 21.88 | researchgate.net |

Note: This table shows data for Cylas formicarius OBP3 as a representative example to illustrate binding specificity. Kᵢ is the inhibitory constant, a measure of binding affinity.

Intracellular Signal Transduction Pathways

Upon the binding of this compound to its specific olfactory receptor, a signal transduction cascade is initiated within the ORN. In insects, most olfactory receptors are part of the G protein-coupled receptor (GPCR) superfamily. google.com However, some insect ORs function as ligand-gated ion channels, forming a heteromeric complex with a conserved co-receptor known as Orco. nih.gov

In the canonical GPCR pathway, the binding of the pheromone ligand induces a conformational change in the receptor protein. This change activates an associated heterotrimeric G protein (often a Gq subtype in insect pheromone transduction). The activated G protein, in turn, stimulates the enzyme phospholipase C (PLC). PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃-gated calcium channels on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, can activate protein kinase C (PKC) and open transient receptor potential (TRP) ion channels in the plasma membrane. The opening of these channels allows an influx of cations (like Na⁺ and Ca²⁺), leading to the depolarization of the ORN membrane and the generation of the receptor potential. mpg.de This entire enzymatic cascade provides significant signal amplification, allowing a single pheromone-receptor binding event to result in the opening of numerous ion channels, ensuring high sensitivity. annualreviews.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are vital for understanding how the molecular architecture of a pheromone like this compound relates to its biological function. These investigations typically involve synthesizing and testing structural analogs to determine which molecular features are critical for receptor binding and activation.

Key structural elements that influence the activity of long-chain alcohol and acetate pheromones include:

Chain Length: The 12-carbon backbone of this compound is a critical determinant of its activity. Analogs with shorter or longer carbon chains generally show significantly reduced or no activity.

Double Bond Position: The location of the double bond at the 5th carbon is crucial. Shifting this bond to other positions along the chain typically diminishes the electrophysiological and behavioral response.

Double Bond Geometry: The geometry of the double bond is paramount. The (Z)- (or cis) configuration of this compound is essential for its biological activity in the species that use it. vulcanchem.com The corresponding (E)- (or trans) isomer is often inactive or can even act as a behavioral antagonist, inhibiting the response to the correct pheromone.

Functional Group: The terminal alcohol (-OH) group is a key feature. Its corresponding acetate ester, (Z)-5-dodecen-1-ol acetate (Z5-12:OAc), or aldehyde, (Z)-5-dodecenal, represent different components within a pheromone blend that are detected by different, highly specific ORNs. lsu.eduusda.gov In many moth species, the alcohol, acetate, and aldehyde analogs of a particular carbon chain are perceived as distinct odorants, and the correct ratio of these components is often necessary to elicit the full behavioral sequence of mating. nih.govfrontiersin.org

| Compound | Structural Variation | General Biological Activity | Reference |

|---|---|---|---|

| This compound | Parent Compound | Active pheromone component in several moth species (e.g., Dendrolimus, Plusia). | sakura.ne.jpnih.gov |

| (E)-Dodec-5-enol | Geometric Isomer (trans) | Typically inactive or acts as an antagonist. The Z-isomer elicits stronger electrophysiological responses. | |

| (Z)-5-Dodecen-1-ol acetate | Functional Group Analog (Ester) | A distinct pheromone component detected by a separate class of ORNs in some species (e.g., Autographa falcifera). | usda.gov |

| (Z)-7-Dodecen-1-ol | Positional Isomer | Active pheromone component for different species (e.g., Trichoplusia ni), demonstrating receptor specificity for double bond position. | lsu.eduresearchgate.net |

| (Z)-5-Decen-1-ol | Chain Length Analog (C10) | Primary sex pheromone for other species (e.g., Coleophora laricella), highlighting the importance of carbon chain length. |

Identification and Characterization of Olfactory Receptors

Identifying the specific olfactory receptor that binds this compound is a central goal in molecular olfaction research. The process of "deorphanizing" a receptor—matching it with its specific ligand—is a complex endeavor. Modern approaches typically combine bioinformatics, molecular biology, and functional assays.

The identification process often begins with transcriptome analysis of insect antennae, which generates a library of all expressed genes, including a large repertoire of candidate olfactory receptor genes. nih.gov By comparing the transcriptomes of male and female antennae, researchers can pinpoint receptors that are expressed exclusively or predominantly in males, making them strong candidates for being sex pheromone receptors (PRs).

Once candidate PRs are identified, their function is validated using heterologous expression systems. The gene for the candidate receptor is expressed in a model system that lacks its own olfactory machinery, such as Xenopus oocytes or modified Drosophila olfactory neurons (the "empty neuron" system). biorxiv.org These cells are then exposed to a panel of potential ligands, including this compound and its analogs. A cellular response, measured as an electrical current or a change in intracellular calcium, confirms that the receptor is activated by that specific compound.

Using these techniques, researchers have made significant progress in identifying PRs for pheromone components in various moth species. For instance, studies on Dendrolimus species, which use this compound or related compounds, have led to the identification and analysis of pheromone recognition genes, including PRs. researchgate.net These studies have revealed that the PRs of Dendrolimus form a distinct lineage of receptors tuned to Type I lepidopteran pheromones (straight-chain alcohols, acetates, and aldehydes). researchgate.net

| Insect Species | Compound | Role | Methods Used for Identification / Characterization | Reference |

|---|---|---|---|---|

| Dendrolimus punctatus | (Z)-5-dodecen-1-ol | Pheromone Component | Pheromone gland extraction, GC-MS, EAG, field trapping. Transcriptome analysis for receptor gene identification. | nih.govresearchgate.netresearchgate.net |

| Dendrolimus tabulaeformis | (Z)-5-dodecen-1-ol | Pheromone Component | GC-EAD, behavioral assays, analysis of PBP genes. | researchgate.net |

| Dendrolimus pini | (Z)-5-dodecen-1-ol | Pheromone Component | SPME, GC-MS, wind tunnel experiments. | mdpi.com |

| Plusia festucae | (Z)-5-dodecen-1-ol | Pheromone Component | Pheromone gland extraction, GC-MS, field trapping assays. | sakura.ne.jp |

| Autographa falcifera | (Z)-5-dodecen-1-ol acetate | Pheromone Component | Single-sensillum recording (SSR) to characterize ORN specificity. | usda.gov |

Applications in Integrated Pest Management and Biotechnology

Development of Semiochemical-Based Pest Control Strategies

Semiochemicals, like (Z)-Dodec-5-enol, are substances used by organisms to communicate. battelle.org In pest control, synthetic versions of insect sex pheromones are used to manipulate pest behavior, primarily for monitoring and mating disruption. mdpi.com This method is highly efficient, species-specific, and environmentally benign compared to conventional pesticides. mdpi.comresearchgate.net

This compound is a known component of the sex pheromone blend of several destructive forest pests, particularly within the Dendrolimus genus, commonly known as pine caterpillars. frontiersin.org These insects can cause severe defoliation and significant economic and ecological damage to coniferous forests. frontiersin.orgresearchgate.net

Synthetic this compound is used as a lure in traps to monitor the presence, distribution, and population density of these pests. mdpi.comjst.go.jp This information is critical for making timely and informed pest management decisions, allowing for targeted interventions only when necessary and helping to prevent large-scale outbreaks. slu.se For instance, traps baited with a synthetic pheromone blend containing this compound are used to monitor the Masson pine moth, Dendrolimus punctatus, in China. jst.go.jp While this compound is a key component, optimal attraction often requires a precise blend of multiple compounds, as is the case with Dendrolimus suffuscus. researchgate.netnih.gov

Table 1: Insects Monitored Using this compound as a Pheromone Component

Insect Species Common Name Role of this compound Other Key Pheromone Components Reference Dendrolimus punctatus Pine Caterpillar / Masson Pine Moth Major Component (Z)-dodec-5-en-1-yl acetate (B1210297), (5Z,7E)-dodeca-5,7-dien-1-ol, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, (5Z,7E)-dodeca-5,7-dien-1-yl propionate (B1217596) [1, 23] Dendrolimus suffuscus Pine Caterpillar Moth Component in Optimal Blend (Z,E)-5,7-dodecadienal, (Z,E)-5,7-dodecadienyl acetate [2, 10]

Mating disruption is a proactive pest control technique that involves releasing a large amount of a synthetic sex pheromone into a specific area. sedq.es This saturates the air with the scent, making it difficult or impossible for male insects to locate females by following their natural pheromone plumes. This confusion disrupts the mating cycle and suppresses the pest population over time. sedq.es

Given its role as a potent attractant for species like the pine caterpillar, this compound is a key ingredient for mating disruption formulations targeting these pests. mdpi.comusda.gov While effective mating disruption often relies on specific multi-component blends, the presence of this compound is crucial for the strategy to work against susceptible species. mdpi.comservice.gov.uk The development of long-lasting dispensers, such as polyethylene (B3416737) vials, allows for season-long control with a single application, making it a practical alternative to repeated insecticide sprays. service.gov.ukunl.edu

Potential as a Bioactive Molecule in Other Sectors

The utility of this compound extends beyond direct pest control. Its specific chemical structure makes it a valuable molecule for broader agricultural strategies and as a building block in the chemical industry.

The use of this compound is a prime example of a sustainable crop protection strategy. By enabling precise monitoring and targeted control through trapping and mating disruption, it helps minimize the reliance on broad-spectrum pesticides. battelle.orgfarmstandapp.com This approach is fundamental to IPM, which aims to keep pest populations below economically damaging levels without eradicating them entirely, thus preserving the local ecosystem. sedq.es Protecting beneficial insects, such as pollinators and natural predators of pests, is a major advantage of using species-specific pheromones. farmstandapp.comeuropa.eu This contributes to maintaining biodiversity and ecological balance within the agricultural landscape. europa.eu

This compound serves as a valuable intermediate in organic synthesis for producing fine chemicals. ontosight.ai Its 12-carbon backbone and the specific stereochemistry of its double bond make it a useful building block for creating more complex molecules. ontosight.ai A direct application is its use as a precursor in the synthesis of other related pheromone components. For example, it can be readily converted into (Z)-dodec-5-en-1-yl acetate, another active pheromone for pests like the pine caterpillar, through an esterification reaction. mdpi.com The ability to use this compound in further chemical transformations highlights its importance in the synthesis of specialized, high-value chemicals. While direct applications in pharmaceuticals are still being explored, related long-chain fatty acids and alcohols are studied for potential antimicrobial properties.

Table 2: this compound as a Precursor in Fine Chemical Synthesis

Precursor Reaction Type Product Significance Reference This compound Esterification (with acetic anhydride) (Z)-Dodec-5-en-1-yl acetate Synthesis of another active pheromone component for Dendrolimus punctatus. ontosight.ai This compound Oxidation (Z)-5-Dodecenal / (Z)-5-Dodecenoic acid Synthesis of aldehyde and carboxylic acid analogs for various applications. [22, 24]

Formulation and Delivery Systems for Field Applications

The successful application of this compound as a semiochemical in Integrated Pest Management (IPM) is highly dependent on the development of effective formulation and delivery systems. annualreviews.org As a volatile organic compound, it requires protection from environmental factors such as UV radiation and oxidation to ensure a consistent and prolonged release in the field. annualreviews.orgusda.gov The primary goal of these formulations is to maintain the atmospheric concentration of the pheromone at an optimal level for a predetermined period, which is crucial for techniques like mating disruption and population monitoring. annualreviews.org

A variety of delivery systems have been engineered to meet these stringent requirements, ranging from passive dispensers to more complex controlled-release technologies. researchgate.net The choice of system often depends on the target pest, crop type, and environmental conditions.

Dispenser-Based Systems:

Hand-applied dispensers are a common method for deploying pheromones in agricultural settings. These systems are designed for ease of application and to provide a steady release of the active ingredient over several weeks or months.

Reservoir Dispensers: These dispensers, such as plastic tubes or vials, contain the liquid pheromone. The release rate is controlled by the permeability of the dispenser material. For instance, the ISOMATE® product line utilizes polyethylene tubes that contain the pheromone blend along with stabilizers. usda.gov These dispensers are manually placed in the field at a specific density per hectare. Research on dispensers for the Oriental fruit moth (Grapholita molesta), which uses a related compound, (Z)-8-dodecenol, in its pheromone blend, has shown that installing 250 ISOMATE® OFM TT dispensers per hectare effectively reduces fruit damage. researchgate.net

Polymeric Matrix Dispensers: In this type, the pheromone is incorporated directly into a polymer matrix, such as a plastic laminate or rope. The pheromone then diffuses through the polymer and evaporates from the surface. The PB-ROPE L® formulation is an example of this technology, designed for controlling the pink bollworm (Pectinophora gossypiella). usda.gov

The longevity and efficacy of these dispensers are significantly enhanced by the inclusion of stabilizers. Additives like 2-Hydroxy-4-n-octoxybenzophenone (also known as Benzophenone-12 or Sumisorb 130) are added to protect the pheromone from degradation by UV light and oxidation. usda.gov The addition of such stabilizers can substantially extend the field life of the formulation, improving the cost-effectiveness of mating disruption programs. usda.gov

Table 1: Examples of Dispenser-Based Pheromone Formulations

| Formulation Type | Example Product | Delivery Mechanism | Key Components | Target Pest Example |

|---|---|---|---|---|

| Reservoir Dispenser | ISOMATE® OFM TT | Pheromone contained within a polyethylene tube dispenser. | (Z)-8-Dodecen-1-yl acetate, (E)-8-Dodecen-1-yl acetate, (Z)-8-Dodecenol, Stabilizers. usda.govresearchgate.net | Oriental Fruit Moth (Grapholita molesta) researchgate.net |

Microencapsulation:

Microencapsulation is a sophisticated technology for creating controlled-release formulations. In this method, microscopic droplets of the pheromone are enclosed within a thin polymer shell. This technique offers excellent protection for the active ingredient and allows for a tunable release rate. researchgate.net

Research using dodecanol (B89629), a structurally similar compound to this compound, has demonstrated the feasibility of this approach. researchgate.net In these studies, dodecanol was encapsulated using a complex coacervation process involving acacia gum and gelatin. researchgate.net The release characteristics were controlled by adjusting the crosslinking density of the polymer wall with agents like glutaraldehyde (B144438) or formaldehyde. researchgate.net The results indicated that a higher crosslinking density led to a more prolonged and constant release of the encapsulated compound. researchgate.net This technology can be adapted for sprayable applications, offering a more uniform distribution of the pheromone across the crop canopy compared to hand-applied dispensers.

Table 2: Research Findings on Microencapsulation of a Pheromone Simulant (Dodecanol)

| Wall Material | Crosslinking Agent | Effect of Crosslinking | Release Profile |

|---|---|---|---|

| Acacia Gum & Gelatin | Glutaraldehyde | Increased wall density and encapsulation rate. researchgate.net | Extended constant release period with higher crosslinking. researchgate.net |

Other Delivery Systems:

Aerosol Emitters: These are automated, programmable devices that release puffs of pheromone into the air at specific intervals. researchgate.net They can cover large areas and are often used in large-scale agricultural operations. This technology has been successfully used for mating disruption of moths susceptible to pheromones. researchgate.net

Puff Systems: For research and specialized applications, puff systems can deliver volatiles in controlled bursts. In one system, volatiles are collected in a reservoir for a period (e.g., 17 seconds) and then released over a short interval (e.g., 3 seconds) in a stream of air. windows.net

The development and selection of a formulation for this compound depend on achieving a balance between release kinetics, field longevity, and application practicality for effective pest management. annualreviews.org

Neuroethological and Behavioral Studies

Behavioral Responses to (Z)-Dodec-5-enol in Target Organisms

As a sex pheromone component, this compound is instrumental in mediating interactions between male and female moths. It is one of the major volatile constituents identified from the female sex pheromone gland of the Lappet moth, Gastropacha quercifolia, along with (Z)-5-Dodecenal and (Z)-5-dodecenyl(Z)-5-dodecenoate. researchgate.net Similarly, it is a significant pheromone constituent for the pine caterpillar moth, Dendrolimus punctatus. researchgate.netharvard.edu

The primary behavioral response elicited by this compound in male moths is chemoattraction, leading to upwind flight towards the pheromone source, which is typically a calling female. In the cabbage looper moth, Trichoplusia ni, a related compound, (Z)-5-dodecenyl acetate (B1210297), is a minor but essential component of the six-part pheromone blend that initiates and sustains upwind flight towards the female. psu.eduoup.com While the alcohol form acts differently from the acetate, its role as a key pheromone component in species like Dendrolimus punctatus and Gastropacha quercifolia confirms its function in long-range attraction and orientation. researchgate.netresearchgate.net The presence of this specific compound helps males locate potential mates from a distance by following the airborne plume.

Upon reaching the vicinity of the pheromone source, this compound, in conjunction with other components of the pheromone blend, modulates close-range courtship and mating behaviors. The precise blend and concentration of the pheromone components, including this compound, are often critical for the successful progression of the mating sequence. Deviations from the species-specific ratio can inhibit later stages of courtship. For instance, in many moth species, while long-range flight may be initiated by a partial blend, the full sequence of behaviors, including landing, wing fanning, and copulation attempts, requires the perception of the complete, correct pheromone blend.

Neural Processing of Olfactory Cues

The perception of this compound begins in the antennae of the insect. Olfactory Sensory Neurons (OSNs) housed within specialized hairs called sensilla detect the pheromone molecules. psu.edu These OSNs are highly tuned to specific compounds. It is hypothesized that a specific class of OSNs is dedicated to detecting this compound.

When these neurons are activated, they send signals down their axons, which are bundled together in the antennal nerve, to the primary olfactory center of the insect brain, the antennal lobe. psu.edu In male moths, a specialized region of the antennal lobe known as the Macroglomerular Complex (MGC) is dedicated exclusively to processing sex pheromone information. psu.eduoup.com The axons of all the OSNs that detect the same pheromone component converge onto a single, identifiable structure within the MGC called a glomerulus. psu.eduoup.com

In the well-studied Trichoplusia ni, the MGC is composed of seven distinct subcompartments, each receiving input about a specific component of the pheromone blend or a related behavioral antagonist. psu.eduoup.com Neurons responding to the related compound (Z)-5-dodecenyl acetate arborize in a specific subcompartment (g). psu.eduoup.com It is through this spatially organized system that the insect brain can discriminate between different components of a pheromone blend and integrate the information to produce a coherent behavioral response.

Electrophysiological Responses in Olfactory Systems

Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), provide direct evidence of the olfactory system's response to specific compounds. Studies have confirmed that the antennae of male moths that use this compound in their pheromone blend show strong electrical responses to this compound.

In the Lappet moth, Gastropacha quercifolia, synthetic this compound was found to elicit powerful electroantennographic responses from male antennae, confirming its role as a key signaling molecule. researchgate.net Likewise, it has been identified as a major pheromone constituent in the pine caterpillar moth, Dendrolimus punctatus, a finding supported by electrophysiological assays. researchgate.netfrontiersin.org

Table 1: Electrophysiological Responses to this compound in Select Moth Species

| Species | Technique | Finding | Reference |

|---|---|---|---|

| Gastropacha quercifolia (Lappet Moth) | Electroantennography (EAG) | Synthetic (Z)-5-dodecenol evoked strong responses from male antennae. | researchgate.net |

| Dendrolimus punctatus (Pine Caterpillar Moth) | Gas Chromatography-Electroantennographic Detection (GC-EAD) | Identified as a major, physiologically active sex pheromone component. | researchgate.netfrontiersin.org |

Context-Dependent Behavioral Responses and Modulators

The behavioral response to this compound is highly context-dependent and is significantly modulated by the presence of other compounds. Pheromone blends are often complex, and the behavioral output depends on the brain processing the correct ratio of all components.

Pheromone Blend Synergy: In Dendrolimus punctatus, the pheromone blend includes (Z5,E7)-dodecadienol and its acetate and propionate (B1217596) esters, in addition to (Z)-5-dodecenol. frontiersin.orgnih.gov The full behavioral sequence leading to successful mating is only elicited by the specific, multi-component blend.

Behavioral Antagonism: In some species, compounds structurally similar to pheromone components can act as antagonists, inhibiting attraction. For example, in Trichoplusia ni, (Z)-7-dodecenol, an isomer of a pheromone precursor, acts as a behavioral antagonist that disrupts upwind flight. oup.compsu.edu This highlights the high specificity of the olfactory system, where small changes in molecular structure can reverse the behavioral outcome.

Evolutionary Plasticity: The response to pheromone blends is not entirely fixed. In laboratory colonies of Trichoplusia ni with a mutation causing an abnormal pheromone blend (containing 30-fold less (Z)-5-dodecenyl acetate), males initially responded poorly. However, after 49 generations, the males evolved to respond to the abnormal blend as strongly as the normal one, demonstrating a broadening of their response spectrum. researchgate.net This shows that behavioral responses can be modulated by evolutionary pressures over generations.

Evolutionary Biology of Chemical Communication

Evolutionary Conservation and Diversification of (Z)-Dodec-5-enol Signaling

This compound has been identified as a crucial component in the chemical communication systems of various insect species, particularly within the order Lepidoptera. ontosight.ai Its role is not uniformly conserved; instead, it showcases a pattern of both conservation and diversification across different lineages.

In some species, this compound functions as a primary sex pheromone component, essential for attracting mates. For instance, it is a major pheromone constituent of the pine caterpillar moth, Dendrolimus punctatus. harvard.edunih.govresearchgate.net The conservation of this signal within a species highlights its critical role in reproductive success.

However, the signaling role of this compound can also be highly diversified. In some insects, it may be a minor component of a more complex pheromone blend, where its presence modulates the behavioral response to other major components. This diversification can be seen in the variation of pheromone blends even among closely related species, suggesting that subtle changes in the chemical signals can contribute to reproductive isolation and speciation. For example, while this compound is a key component for Dendrolimus punctatus, other species in the same genus may use different but structurally related compounds, or the same compound in different ratios with other chemicals. nih.gov

This pattern of conservation and diversification is a hallmark of the evolution of chemical communication systems. The core structure of a molecule like this compound might be retained due to its effectiveness as a signal, while its specific role and importance can be fine-tuned over evolutionary time, leading to the vast diversity of chemical signals observed in nature.

Co-evolutionary Dynamics Between Senders and Receivers

The evolution of a chemical signal like this compound is intrinsically linked to the evolution of the sensory systems that detect it. This reciprocal evolutionary change between the producers of a signal (senders) and the organisms that respond to it (receivers) is known as co-evolution.

The production of this compound by a female moth, for instance, exerts a selective pressure on the male's olfactory system to evolve receptors that can specifically detect this molecule. Conversely, the sensitivity and specificity of the male's receptors will influence the evolution of the female's pheromone blend. If males evolve a preference for a slightly different blend, females that produce this new blend will have a reproductive advantage.

This co-evolutionary dynamic can lead to a "chemical arms race" where both the signal and the sensory system become increasingly specialized. This can be a driving force in speciation, as populations that develop distinct pheromone signaling systems may become reproductively isolated from one another.

Research into the olfactory receptors of moths has shown that specific receptors are tuned to detect particular pheromone components, including this compound. The evolution of these receptors, through gene duplication and diversification, has played a crucial role in the evolution of moth chemical communication. frontiersin.org The specificity of these receptors ensures that males are attracted to females of their own species, even in the presence of similar chemical signals from other species.

Phylogenetic Analysis of Biosynthetic Pathways

The production of this compound in insects involves a series of enzymatic reactions that modify common fatty acid precursors. usda.gov By studying the genes and enzymes involved in this biosynthetic pathway, researchers can reconstruct its evolutionary history.

Phylogenetic analyses of the enzymes involved, particularly fatty acyl-CoA desaturases (FADs), have revealed how the ability to produce this compound and other related pheromone components has evolved. harvard.edubiorxiv.org These enzymes are responsible for introducing double bonds at specific positions and with specific geometries (Z or E) in the fatty acid chain. biorxiv.org

Studies on the pine caterpillar moth, Dendrolimus punctatus, have been particularly insightful. Researchers have identified several desaturase genes involved in the biosynthesis of its pheromone blend, which includes this compound. harvard.edunih.govresearchgate.net By comparing the sequences of these genes to those from other moth species, it is possible to trace their evolutionary relationships and understand how new functions, such as the ability to produce a Δ5 double bond, have arisen.

The biosynthesis of this compound in Dendrolimus punctatus is believed to start with stearic acid, which undergoes a (Z)-11-desaturation. The resulting (Z)-11-octadecenoic acyl is then chain-shortened to produce the (Z)-5-dodecenoic acyl precursor, which is finally reduced to this compound. harvard.edunih.gov This multi-step process, involving enzymes with specific functions, highlights the complexity of pheromone biosynthesis and the evolutionary innovations required to produce novel chemical signals.

The following table summarizes the key enzymes and precursors involved in the proposed biosynthetic pathway of this compound in Dendrolimus punctatus:

| Precursor/Intermediate | Enzyme | Product |

| Stearic acid | (Z)-11-desaturase | (Z)-11-octadecenoic acyl |

| (Z)-11-octadecenoic acyl | Chain-shortening enzymes | (Z)-5-dodecenoic acyl |

| (Z)-5-dodecenoic acyl | Reductase | This compound |

This table is based on proposed biosynthetic pathways and further research may refine these details.

Selection Pressures Shaping Pheromone Profiles

The specific composition of a pheromone blend, including the presence and ratio of compounds like this compound, is shaped by a variety of selection pressures. These pressures can be both biotic and abiotic.

Biotic Pressures:

Species Recognition: The need for clear and unambiguous signals for mate recognition is a primary driver of pheromone evolution. Pheromone blends that are distinct from those of closely related species will be favored as they reduce the chances of hybridization, which can be costly in terms of producing inviable or infertile offspring.